3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It’s part of a class of compounds that have been explored for their antitubercular properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring attached to a fluorophenyl group, a methyl group, and a complex substituent that includes a thieno[3,2-d]pyrimidin-3(4H)-one moiety .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives, including compounds structurally related to 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as cytotoxic agents against cancer cell lines such as HCT-116 and MCF-7, and also as inhibitors of the 5-lipoxygenase pathway, suggesting their utility in cancer treatment and inflammation-related disorders. The synthesis involved condensation reactions and further modifications to explore the structure-activity relationships (SAR) among these novel pyrazolopyrimidines derivatives (Rahmouni et al., 2016).
In Vitro Cytotoxic Activity
Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, structurally related to the queried compound, demonstrating significant in vitro cytotoxic activity against human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The research highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds, providing valuable insights into the development of new therapeutic agents (Hassan et al., 2015).
Crystal Structure and Biological Activity
The crystal structure and biological activity of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, were elucidated, showing effective inhibition on the proliferation of some cancer cell lines. This study adds to the understanding of the structural basis behind the biological activity of these compounds, offering a foundation for the development of new drugs with improved anticancer properties (Liu et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various cancer cell lines and have been evaluated for their inhibitory activities against cyclin-dependent kinases (CDKs) .
Mode of Action
It is suggested that compounds with similar structures can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Compounds with similar structures have been evaluated for their antibacterial activities and cdks inhibitory activities , suggesting that they may affect cell division and growth pathways.
Pharmacokinetics
It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 , suggesting good bioavailability and drug-likeness.
Result of Action
Similar compounds have shown in vitro activity against various cancer cell lines , suggesting that they may have potential anticancer effects.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)18(26)21-7-8-25-11-22-14-6-9-28-17(14)19(25)27/h2-6,9-11H,7-8H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMKTULJEAYLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.